2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride
Description
Properties
CAS No. |
65210-33-5 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(9-12-16-10-5-2-6-11-16)17-13-7-3-4-8-14(13)18-15;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
InChI Key |
ZBRKXDHVSJUMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodioxole Ring
The benzodioxole moiety is central to the compound and is typically synthesized by cyclization of pyrocatechol derivatives. Two main strategies are employed:
Condensation of Pyrocatechol with Carbonyl-Containing Compounds:
Pyrocatechol reacts with halogenated ketones, nitroketones, ketoesters, or ketoamides where the carbonyl group is positioned ortho or in related positions to form the benzodioxole ring. The reaction is catalyzed by condensing agents such as phosphoric anhydride, sulfuric acid, polyphosphoric acid, hydrochloric acid, trifluoroacetic acid, or solid acid catalysts like ion-exchange resins (Amberlite IRA 120).
Reaction temperatures vary from 0°C to 150°C depending on solvent presence (e.g., aromatic or aliphatic hydrocarbons, ethers, esters, or amides).
This method is described in detail in a United States patent (US3915969), which also discusses the use of derivatives such as acetals, gem-dihalo compounds, and enolethers to facilitate ring closure.Nucleophilic Substitution Using Dibromine Derivatives:
Pyrocatechol or its reactive derivatives can be reacted with dibromine compounds of formula Br-(CH2)n-Br in polar aprotic solvents like dimethylformamide (DMF) in the presence of bases such as sodium hydride. This reaction is typically carried out at room temperature and leads to benzodioxole formation through intramolecular cyclization. Alternative solvents like acetone or methyl ethyl ketone and other bases can also be used.
Introduction of the Piperidinoethyl Side Chain
Following benzodioxole formation, the 2-piperidinoethyl substituent is introduced through nucleophilic substitution or reductive amination:
Nucleophilic Substitution on Halogenated Intermediates:
Halogenated side chains (e.g., beta-chloroethyl derivatives) of the benzodioxole intermediate are reacted with piperidine under heating. This substitution installs the piperidinoethyl group on the benzodioxole ring. The process can involve heating mixtures of the halogenated intermediate with piperidine in solvents or neat conditions to facilitate the substitution.Reductive Amination Approaches:
Ketone intermediates derived from benzodioxole precursors can be subjected to reductive amination with piperidine or related amines using reducing agents such as sodium cyanoborohydride or lithium aluminum hydride (LAH). This method allows for controlled installation of the aminoethyl side chain with stereochemical considerations.
Salt Formation (Hydrochloride)
The final step often involves conversion of the free base to the hydrochloride salt to improve stability and crystallinity:
- The free amine is treated with concentrated hydrochloric acid, typically at acidic pH (~pH 4), resulting in precipitation of the hydrochloride salt. This step is crucial for isolating the compound in a pure, crystalline form suitable for further characterization and application.
Detailed Research Findings and Experimental Data
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Benzodioxole ring formation | Pyrocatechol + halogenated ketone | 0–150°C | Benzene, DMF, hydrocarbons | Phosphoric anhydride or other acids as catalyst |
| Nucleophilic substitution | Dibromine derivative + pyrocatechol + base | Room temperature | DMF, acetone, MEK | Sodium hydride or other bases |
| Piperidinoethyl substitution | Halogenated intermediate + piperidine | Reflux or heated | Various solvents or neat | Heating promotes substitution |
| Reductive amination | Ketone + piperidine + NaBH3CN or LAH | Room temperature | THF, EtOH | Stereoselective amine installation |
| Hydrochloride salt formation | Free base + concentrated HCl | Room temperature | Aqueous acidic medium | pH ~4, white precipitate formation |
Representative Experimental Procedure (Adapted from Patent US3915969)
Benzodioxole Synthesis:
Pyrocatechol (1 mol) is reacted with a halogenated ketone (1 mol) in benzene with phosphoric anhydride added gradually at 70°C. The mixture is refluxed for 1 hour, cooled, and poured onto ice. The organic phase is basified with NaOH, washed, dried over sodium sulfate, and solvent evaporated to yield the benzodioxole intermediate.Piperidinoethyl Substitution:
The benzodioxole intermediate bearing a beta-chloroethyl group is mixed with piperidine (1-2 equivalents) and heated to reflux in an inert solvent or neat. After completion, the mixture is cooled, and the product is isolated.Hydrochloride Salt Preparation:
The free amine is dissolved in a minimal amount of solvent and treated with concentrated HCl until pH ~4 is reached, resulting in precipitation of the hydrochloride salt, which is filtered and dried.
Stereochemical Considerations
The compound may exist as stereoisomers due to chiral centers introduced during side chain installation. Optical isomers can be separated or synthesized selectively using chiral catalysts or starting materials, as discussed in various synthetic schemes.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ethyl side chain and benzodioxole methyl group are reactive sites for substitution:
Substitution Reaction Example
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation : Treatment with NaOH (1M) liberates the free base, which is soluble in organic solvents like dichloromethane.
-
Reprotonation : The free base reacts with HCl gas in ethanol to regenerate the hydrochloride salt, critical for purification .
Equilibrium Constants
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| pKa (piperidine N) | 10.2 ± 0.3 | H₂O, 25°C | |
| Solubility (HCl salt) | 28 mg/mL | H₂O, 25°C |
Catalytic and Functional Group Transformations
The compound participates in cross-coupling and acylation reactions under catalytic conditions:
-
Buchwald-Hartwig Amination :
Palladium-catalyzed coupling with aryl halides introduces aryl groups at the piperidine nitrogen . -
Acylation :
Reaction with acetic anhydride in pyridine acetylates the piperidine nitrogen, forming N-acetyl derivatives .
Catalytic Reaction Data
| Reaction | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Ac₂O, pyridine, RT, 12 hr | 78 | |
| C–N Coupling | Pd(OAc)₂, Xantphos, K₃PO₄ | 65 |
Stability and Degradation
The compound is hygroscopic and degrades under strong acidic/basic conditions:
-
Hydrolysis : Prolonged exposure to 1M HCl at 80°C cleaves the benzodioxole ring, yielding catechol and piperidine derivatives .
-
Oxidation : Treatment with KMnO₄ in H₂SO₄ oxidizes the methyl group to a carboxylic acid.
Degradation Kinetics
| Condition | Half-Life (hr) | Major Degradants | Reference |
|---|---|---|---|
| 1M HCl, 80°C | 2.5 | Catechol, piperidine ethanol | |
| 0.1M KMnO₄, H₂SO₄, 25°C | 1.2 | 2-Carboxy-1,3-benzodioxole |
Scientific Research Applications
Detailed Case Studies
- Local Anesthetic Efficacy
- Anti-arrhythmic Properties
- Hypotensive Effects
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Local Anesthetic | Anti-arrhythmic | Hypotensive |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-Methyl-1-(3-piperidinopropyl)-1,3-benzodioxole | Moderate | No | Moderate |
| 1-(1,3-benzodioxol-2-yl)-2-isopropylamino ethanol | Yes | Yes | No |
Insights from Research
The comparative analysis indicates that this compound possesses a unique combination of properties that may enhance its therapeutic potential over other compounds. Its effectiveness as both a local anesthetic and an anti-arrhythmic agent is particularly noteworthy.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Structural Analog: Flavoxate Hydrochloride
Chemical Name: 2-Piperidinoethyl 3-methylflavone-8-carboxylate hydrochloride Core Structure: Benzopyran (flavone) with a piperidinoethyl ester group. Therapeutic Use: Antispasmodic agent for urinary bladder spasms, acting via antimuscarinic and direct smooth muscle relaxation . Key Differences:
- Core Structure : Flavoxate’s benzopyran core contrasts with the benzodioxole ring in the target compound.
- Substituents: Both share a piperidinoethyl group, but Flavoxate includes a carboxylate ester linked to a flavone system.
Functional Analog: 2,2-Difluoro-1,3-benzodioxole
Chemical Name : 2,2-Difluoro-1,3-benzodioxole
Core Structure : 1,3-Benzodioxole with difluoro substitution.
Application : Industrial intermediate for pesticides or APIs, lacking therapeutic use .
Key Differences :
- Substituents: Fluorine atoms replace the methyl and piperidinoethyl groups, reducing bioactivity relevance.
- Salt Form : Lacks a hydrochloride salt, impacting solubility and pharmaceutical applicability.
Structural Fragment Analog: Safrole
Chemical Name : 5-(2-Propenyl)-1,3-benzodioxole
Core Structure : 1,3-Benzodioxole with an allyl group.
Application : Precursor in fragrance synthesis, restricted due to toxicity .
Key Differences :
- Substituents: Allyl group vs. methyl/piperidinoethyl groups in the target compound.
- Pharmacology: Safrole lacks therapeutic utility and exhibits carcinogenicity, unlike the target compound’s hypothesized antispasmodic profile .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Insights : The benzodioxole core in the target compound may confer metabolic stability compared to benzopyran systems like Flavoxate, as benzodioxoles resist oxidative degradation .
- However, the absence of a carboxylate ester (unlike Flavoxate) might reduce direct smooth muscle effects .
- Industrial Relevance : Substitutions on benzodioxole (e.g., fluorine, methyl) tailor compounds for specific applications, from APIs to agrochemicals .
Notes on Discrepancies and Limitations
- Mechanistic Uncertainty : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
- Toxicity Considerations: While Safrole is toxic, the target compound’s substituents (methyl, piperidinoethyl) likely mitigate such risks .
Biological Activity
2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a 1,3-benzodioxole core with a piperidinoethyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:
Research indicates that compounds with a similar benzodioxole structure exhibit various biological activities, including:
- Inhibition of Enzymes : Certain benzodioxole derivatives have shown inhibitory effects on enzymes involved in metabolic pathways, such as transaminases in Mycobacterium tuberculosis .
- Anticancer Activity : Compounds related to benzodioxoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of benzodioxole derivatives. For instance, certain compounds have been evaluated for their effectiveness against Aedes aegypti, indicating larvicidal activity with specific LC50 values .
| Compound | LC50 (μM) | LC90 (μM) | Remarks |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Effective against Ae. aegypti |
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been assessed through various in vitro studies. For example:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound exhibited IC50 values ranging from 19.9 to 75.3 µM against human cancer cell lines .
| Cell Line | IC50 (μM) | Type |
|---|---|---|
| MDA-MB-231 | 19.9 | Breast Cancer |
| OVCAR-3 | 75.3 | Ovarian Cancer |
Antidiabetic Activity
Recent studies have explored the antidiabetic properties of benzodioxole derivatives, showing significant inhibition of α-amylase and reduced blood glucose levels in diabetic models .
| Compound | IC50 (μM) | Effect on Blood Glucose (mg/dL) |
|---|---|---|
| IIc | 0.68 | Reduced from 252.2 to 173.8 |
Case Studies
- Antimicrobial Evaluation : A study assessed the larvicidal activity of various benzodioxole derivatives against Aedes aegypti, with promising results indicating that specific structural modifications enhance efficacy without significant mammalian toxicity .
- Cancer Cell Line Studies : In vitro assays demonstrated that several benzodioxole derivatives significantly inhibited cell proliferation in breast and ovarian cancer models, warranting further investigation into their mechanisms and potential clinical applications .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride, and what critical reaction parameters should be optimized?
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the piperidine-ethyl intermediate. A plausible route includes:
Piperidine functionalization : Alkylation of piperidine with a suitable ethylating agent (e.g., chloroethyl derivatives) under basic conditions (e.g., K₂CO₃/DMF) to introduce the ethyl side chain .
Benzodioxole coupling : Reaction of the piperidine-ethyl intermediate with 1,3-benzodioxole derivatives (e.g., methyl-substituted benzodioxole) via nucleophilic substitution or coupling reagents (e.g., Pd-catalyzed cross-coupling).
Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol/water mixture) to precipitate the hydrochloride salt.
Q. Critical parameters :
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
A combination of orthogonal methods is recommended:
- HPLC-UV/ELSD : For purity assessment using a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Compare retention times with reference standards (e.g., EP/Ph. Eur. impurity guidelines) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzodioxole and piperidine-ethyl moieties. Key signals include aromatic protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z corresponding to C₁₅H₂₀ClNO₂).
- Karl Fischer titration : For water content determination (<0.5% w/w) to ensure stability .
Advanced Research Questions
Q. How can researchers model the structure-activity relationship (SAR) of this compound to predict its pharmacological profile?
QSAR (Quantitative Structure-Activity Relationship) models are critical:
Descriptor selection : Compute electronic (e.g., logP, polar surface area), steric (molar refractivity), and topological (substructure fingerprints) parameters.
Data curation : Use in vitro/in vivo data (e.g., receptor binding assays) from analogs (e.g., benzodiazepine derivatives) to train models .
Validation : Apply leave-one-out cross-validation or external datasets to assess predictive power.
Target prediction : Map descriptors to known targets (e.g., GABA receptors, serotonin transporters) using docking simulations (AutoDock Vina) .
Q. Example SAR Insight :
| Substituent Position | Effect on Activity |
|---|---|
| Benzodioxole methyl | ↑ Lipophilicity → Enhanced BBB penetration |
| Piperidine ethyl chain | ↑ Flexibility → Variable receptor binding |
Q. What strategies should be employed to resolve contradictions in in vitro versus in vivo pharmacological data?
Contradictions often arise from bioavailability or metabolite interference. Methodological solutions include:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites .
- Receptor occupancy studies : Use PET imaging or radioligand binding assays to confirm target engagement in vivo .
Q. What methodological approaches are recommended for identifying and quantifying process-related impurities in this compound?
Impurity profiling requires a tiered approach:
Forced degradation studies : Expose the compound to heat (40–60°C), acid/base hydrolysis, and oxidative stress (H₂O₂) to generate degradation products .
LC-MS/MS analysis : Identify impurities (e.g., dealkylated piperidine, oxidized benzodioxole) using high-resolution mass spectrometry .
Quantification : Use HPLC with external calibration curves (0.1–1.0% range) for major impurities. EP/ICH guidelines recommend thresholds of <0.15% for unknown impurities .
Q. Common Impurities :
| Impurity Type | Source |
|---|---|
| Unreacted piperidine-ethyl | Incomplete alkylation |
| Demethylated benzodioxole | Hydrolytic degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
